9-Hydroperoxyoctadecanoic acid

Lipid peroxidation Analytical chemistry UV spectrophotometry

9-Hydroperoxyoctadecanoic acid (CAS 45266-55-5), with molecular formula C18H36O4 and molecular weight 316.5 g/mol, is a saturated long-chain fatty acid hydroperoxide belonging to the oxylipin class. Unlike the widely studied polyunsaturated analog 9-HPODE (9-hydroperoxy-10E,12Z-octadecadienoic acid, C18H32O4), this compound possesses a fully saturated C18 stearic acid backbone and thus lacks conjugated double bonds, which fundamentally alters its UV absorption profile, thermal decomposition pathways, and biological reactivity.

Molecular Formula C18H36O4
Molecular Weight 316.5 g/mol
CAS No. 45266-55-5
Cat. No. B14651998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroperoxyoctadecanoic acid
CAS45266-55-5
Molecular FormulaC18H36O4
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCCCCCC(=O)O)OO
InChIInChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h17,21H,2-16H2,1H3,(H,19,20)
InChIKeyMFKSJJRHFQTBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroperoxyoctadecanoic Acid (CAS 45266-55-5): Saturated-Chain Lipid Hydroperoxide for Oxidation Research and Beverage Stability Studies


9-Hydroperoxyoctadecanoic acid (CAS 45266-55-5), with molecular formula C18H36O4 and molecular weight 316.5 g/mol, is a saturated long-chain fatty acid hydroperoxide belonging to the oxylipin class . Unlike the widely studied polyunsaturated analog 9-HPODE (9-hydroperoxy-10E,12Z-octadecadienoic acid, C18H32O4), this compound possesses a fully saturated C18 stearic acid backbone and thus lacks conjugated double bonds, which fundamentally alters its UV absorption profile, thermal decomposition pathways, and biological reactivity [1]. It is formed via enzymatic (lipoxygenase-catalyzed) or non-enzymatic autoxidation of octadecanoic acid and serves as a specific model for studying saturated lipid peroxidation, a process with distinct kinetic and mechanistic features compared to polyunsaturated fatty acid oxidation [2].

Why 9-HpODE (Unsaturated) Cannot Simply Replace 9-Hydroperoxyoctadecanoic Acid for Scientific or Industrial Applications


Generic substitution of 9-hydroperoxyoctadecanoic acid with its unsaturated counterpart 9-HPODE (CAS 5502-91-0) introduces a fundamental structural variable—the presence of a conjugated (10E,12Z)-diene system—that confounds experimental interpretation across multiple research domains. The saturated backbone of CAS 45266-55-5 eliminates the strong UV absorbance at 234 nm characteristic of conjugated diene hydroperoxides [1], removing a key interference in spectrophotometric assays and enabling cleaner kinetic measurements of hydroperoxide decomposition. Moreover, the thermal decomposition of saturated fatty acid hydroperoxides proceeds through distinct mechanistic channels (predominantly yielding 2-alkanones and lactones via positional isomer-specific pathways [2]), in contrast to the complex multistep degradation cascades of 9-HPODE that generate aldehydic lipid peroxidation products including trans-2-nonenal [3]. These differences render 9-HPODE an inappropriate surrogate when studying saturated lipid oxidation chemistry, evaluating antioxidant efficacy against saturated lipid targets, or investigating the specific role of saturated-chain hydroperoxides in food and beverage stability.

Quantitative Differentiation Evidence: 9-Hydroperoxyoctadecanoic Acid vs. Closest In-Class Comparators


Structural Differentiation: Saturated vs. Unsaturated Backbone Eliminates Conjugated Diene UV Interference at 234 nm

9-Hydroperoxyoctadecanoic acid (C18H36O4, MW 316.5 g/mol) is a saturated fatty acid hydroperoxide with zero carbon-carbon double bonds . In contrast, the most commonly cited in-class comparator, 9-HPODE (9-hydroperoxy-10E,12Z-octadecadienoic acid; C18H32O4, MW 312.24 g/mol), contains two double bonds forming a conjugated diene system [1]. This structural difference means that 9-HPODE exhibits strong UV absorbance at 234 nm (ε ≈ 25,000 M⁻¹cm⁻¹) characteristic of conjugated dienes, which is routinely used for quantification but also interferes with many spectrophotometric assays. 9-Hydroperoxyoctadecanoic acid lacks this chromophore, providing a spectroscopically silent background in the 230–240 nm region [2].

Lipid peroxidation Analytical chemistry UV spectrophotometry

Thermal Oxidation Stability: Saturated Fatty Acid Hydroperoxides Exhibit Superior Resistance Relative to Unsaturated Counterparts

Brodnitz (1968) established in a comprehensive review that saturated fatty acids possess inherently higher oxidation stability compared to unsaturated fatty acids, with the rate of hydroperoxide formation decreasing as unsaturation is removed from the molecule [1]. For the specific case of C18 fatty acid hydroperoxides, the saturated backbone of 9-hydroperoxyoctadecanoic acid lacks the bis-allylic methylene groups (C-11 of linoleate) that are the primary sites of hydrogen abstraction in unsaturated fatty acid autoxidation. This translates to significantly slower propagation kinetics: unsaturated fatty acid hydroperoxides decompose readily at moderate temperatures (60–100°C) via homolytic O–O bond cleavage, whereas saturated analogs require substantially higher temperatures (typically >150°C) for comparable degradation rates [2].

Food chemistry Thermal stability Lipid oxidation

Decomposition Product Specificity: Saturated Hydroperoxide Isomers Yield 2-Alkanones and Lactones Rather Than Aldehydic Lipid Peroxidation Products

Aoyagi et al. (2023) demonstrated for the first time that saturated fatty acid hydroperoxide positional isomers decompose thermally to produce 2-alkanones and lactones as the primary volatile products, rather than the aldehydic compounds (e.g., hexanal, trans-2-nonenal, 4-hydroxy-2-nonenal) that dominate the decomposition profile of unsaturated hydroperoxides such as 9-HPODE [1]. Specifically, using glyceryl trioctanoate hydroperoxide isomers as a model system, they showed that C8TG;3-OOH selectively formed 2-heptanone, while C8TG;4- and 5-OOH mainly formed γ- and δ-octalactones, respectively. C8TG;6- and 7-OOH were not involved in lactone formation [1]. In contrast, 9-HPODE decomposition generates trans-2-nonenal as a characteristic volatile aldehyde, a compound associated with off-flavor development in beer and other food products [2].

Thermal decomposition Aroma chemistry Lipid oxidation

Enzymatic Production by Barley Lipoxygenase-1 and Direct Implication in Beer Flavor Stability via trans-2-Nonenal Formation

The Carlsberg patent (US 2003/0167544 A1) establishes that barley lipoxygenase-1 (LOX-1) is the principal enzyme catalyzing the formation of 9-hydroperoxyoctadecanoic acid (described as 9-hydroperoxyoctadecadienoic acid/9-HPOD in the patent text, reflecting nomenclature conflation) from linoleic acid in barley grain, and that this compound is the direct metabolic precursor to trans-2-nonenal—the aldehyde responsible for the characteristic 'cardboard' off-flavor in aged beer [1]. The patent demonstrates that barley lines homozygous for a mutant lox-1 gene with severely reduced 9-hydroperoxyoctadecanoic acid-forming activity produce beer with significantly reduced trans-2-nonenal levels upon forced aging (37°C for 7 days) [1]. The flavor threshold of trans-2-nonenal in beer is reported as 0.11 ppb (μg/L) [1].

Brewing science Lipoxygenase Flavor stability

Autoxidation Positional Isomer Distribution: Non-Selective Oxidation Across the Saturated Carbon Chain Versus Regioselective 9-/13-Oxidation of Linoleate

Brodnitz et al. (1968) demonstrated that the autoxidation of methyl palmitate (C16:0 saturated fatty acid methyl ester) at 150°C produces monohydroperoxide positional isomers distributed across the entire carbon chain, with preferential but not exclusive oxidation toward the center of the molecule [1]. NMR analysis confirmed that the hydroxyl (reduced hydroperoxide) groups were not located at either end of the fatty acid chain, indicating that all internal methylene positions are susceptible to oxidation [1]. This contrasts sharply with the highly regioselective oxidation of linoleic acid by lipoxygenases, which produces predominantly 9- and 13-hydroperoxy positional isomers (e.g., LOX-1 from barley produces 9-HPODE and 13-HPODE in an 80:20 ratio [2]).

Autoxidation chemistry Positional isomerism Saturated fatty acid oxidation

Storage and Handling Specifications: Light- and Heat-Sensitive Hydroperoxide Requiring Cool, Dark Storage Conditions

According to vendor technical specifications, 9-hydroperoxyoctadecanoic acid is sensitive to heat and light, requiring storage in cool, dark conditions to prevent premature decomposition . This is consistent with the general lability of the hydroperoxide functional group (–OOH), which undergoes homolytic cleavage to generate alkoxyl and hydroxyl radicals. By comparison, the reduced analog 9-hydroxyoctadecanoic acid (9-HSA; CAS 3384-24-5) is significantly more stable and has been characterized as an HDAC1 inhibitor with 66.4% inhibition of HDAC1 enzymatic activity at 5 μM , illustrating the functional divergence between the hydroperoxide and its reduced hydroxy form.

Stability Storage Procurement

Validated Application Scenarios for 9-Hydroperoxyoctadecanoic Acid Based on Quantitative Differentiation Evidence


Brewing Industry Malt Quality Assessment: LOX-1 Activity Monitoring via 9-Hydroperoxyoctadecanoic Acid Quantification

Brewing quality control laboratories can employ 9-hydroperoxyoctadecanoic acid as an analytical reference standard for quantifying LOX-1 enzymatic activity in barley malt. The Carlsberg patent (US 2003/0167544 A1) established the direct correlation between LOX-1-mediated formation of this hydroperoxide and trans-2-nonenal accumulation (flavor threshold: 0.11 ppb) during beer aging [1]. By spiking authentic 9-hydroperoxyoctadecanoic acid into malt extracts and monitoring its conversion, QC labs can predict a malt batch's trans-2-nonenal potential before brewing, enabling supplier selection and process optimization to minimize cardboard off-flavor development. This application cannot be replicated using 9-HPODE, as that unsaturated compound is the native LOX substrate rather than the saturated hydroperoxide product of the LOX-1 pathway relevant to barley grain lipid oxidation [1].

Thermal Food Processing Research: Studying Lactone and 2-Alkanone Formation from Saturated Lipid Oxidation

Food scientists investigating aroma compound formation during high-temperature processing (frying, baking, extrusion above 150°C) require a saturated-chain hydroperoxide probe to study the unique decomposition pathways that yield desirable lactone and 2-alkanone aroma notes. As demonstrated by Aoyagi et al. (2023), saturated fatty acid hydroperoxide positional isomers thermally decompose to produce 2-alkanones and lactones rather than the aldehydic compounds generated by unsaturated hydroperoxides such as 9-HPODE [2]. 9-Hydroperoxyoctadecanoic acid provides a C18-length model that closely mimics the chain length of abundant saturated fatty acids in food lipids, enabling mechanistic studies of lactone formation from specific positional isomers without interference from unsaturated oxidation products [2].

Lipid Peroxidation Methodology Development: UV-Transparent Hydroperoxide Standard for Spectrophotometric Assay Optimization

Analytical chemists developing or validating spectrophotometric lipid peroxidation assays benefit from 9-hydroperoxyoctadecanoic acid's lack of UV absorbance at 234 nm (the conjugated diene absorption wavelength). Unlike 9-HPODE, which exhibits strong absorbance (ε ≈ 25,000 M⁻¹cm⁻¹) at this wavelength [3], the saturated hydroperoxide provides a spectroscopically silent internal standard or control, allowing researchers to quantify other chromophoric lipid oxidation products without background interference. This property is particularly valuable in antioxidant capacity assays (e.g., ORAC, TRAP) and in studies where the conjugated diene assay would otherwise be confounded by the test compound's own absorbance profile.

Oxylipin Analytical Method Validation: Positional Isomer Separation for Saturated Fatty Acid Hydroperoxides

Mass spectrometry and chromatography laboratories developing targeted oxylipin profiling methods face distinct challenges when analyzing saturated versus unsaturated fatty acid hydroperoxides. As established by Brodnitz et al. (1968), saturated fatty acid autoxidation produces a continuous distribution of positional hydroperoxide isomers across the carbon chain rather than discrete regioisomers [4]. 9-Hydroperoxyoctadecanoic acid serves as a representative mid-chain positional isomer standard for optimizing normal-phase HPLC, chiral-phase HPLC, or LC-MS/MS separation conditions tailored to saturated oxylipin analysis. This is essential for laboratories studying total lipid oxidation in food products or biological samples where both saturated and unsaturated lipid oxidation products must be simultaneously quantified.

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